(+)-2-Methylbutylmagnesium chloride
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Overview
Description
(+)-2-Methylbutylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 2-methylbutyl group and a chloride ion. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (+)-2-Methylbutylmagnesium chloride typically involves the reaction of 2-methylbutyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
2-Methylbutyl chloride+Mg→(+)-2-Methylbutylmagnesium chloride
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(+)-2-Methylbutylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds, forming new carbon-carbon bonds.
Reduction Reactions: It can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions
The reactions involving this compound typically require anhydrous conditions and are often conducted at low temperatures to control the reactivity of the Grignard reagent. Common reagents include carbonyl compounds, halides, and nitriles. The major products formed from these reactions are alcohols, substituted hydrocarbons, and amines.
Scientific Research Applications
Chemistry
In chemistry, (+)-2-Methylbutylmagnesium chloride is used as a key reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of various chemical structures.
Biology and Medicine
In biological and medical research, this compound is used to synthesize intermediates for pharmaceuticals
Industry
In the industrial sector, this compound is employed in the production of polymers and other materials. Its role in the synthesis of monomers and other building blocks is crucial for the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of (+)-2-Methylbutylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This nucleophilic addition is facilitated by the partial negative charge on the carbon atom, which is stabilized by the magnesium ion. The molecular targets typically include carbonyl groups, halides, and nitriles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
- Butylmagnesium chloride
- tert-Butylmagnesium chloride
- n-Butyllithium
Comparison
Compared to other similar compounds, (+)-2-Methylbutylmagnesium chloride offers unique reactivity due to the presence of the 2-methylbutyl group. This structural feature can influence the steric and electronic properties of the reagent, making it more selective in certain reactions. For example, the bulkier 2-methylbutyl group can provide better control over the addition to carbonyl compounds, leading to higher selectivity in the formation of alcohols.
Properties
IUPAC Name |
magnesium;2-methanidylbutane;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPTZOBZPKVEAE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[CH2-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32115-62-1 |
Source
|
Record name | 32115-62-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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